

D-erythro-MAPP as a selective alkaline ceramidase inhibitor

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Compound of Interest

Compound Name: *D-erythro-MAPP*

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D-erythro-MAPP: A Selective Alkaline Ceramidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, commonly known as **D-erythro-MAPP**, is a synthetic analog of ceramide that has emerged as a potent and selective inhibitor of alkaline ceramidases.[1][2] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by these enzymes, **D-erythro-MAPP** acts as a stable inhibitor, leading to the accumulation of endogenous ceramides within cells.[3][4] This targeted inhibition has significant downstream effects, including the induction of cell cycle arrest and suppression of cell growth, making **D-erythro-MAPP** a valuable tool for studying the roles of alkaline ceramidases in cellular signaling and a potential lead compound in drug development.[3] This guide provides a comprehensive overview of **D-erythro-MAPP**, including its inhibitory properties, the signaling pathways it affects, and detailed experimental protocols for its use.

Quantitative Data Presentation

The inhibitory activity and selectivity of **D-erythro-MAPP** against ceramidases have been quantified in several studies. The following tables summarize these key quantitative data.

Table 1: Inhibitory Activity of **D-erythro-MAPP** against Alkaline Ceramidase

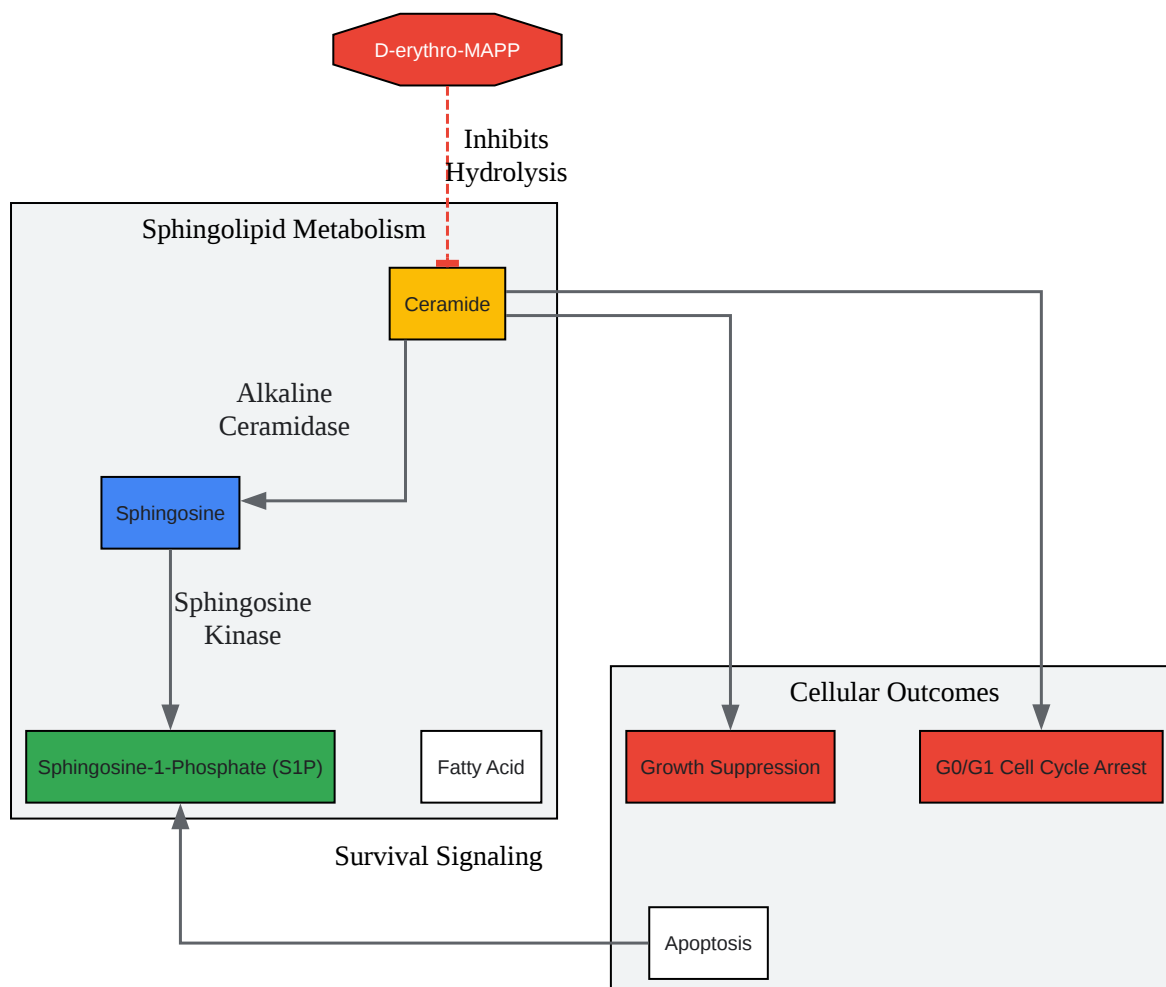
Parameter	Value (μM)	Cell Line/System	Reference
IC ₅₀	1 - 5	In vitro	
IC ₅₀	1	In vitro	
K _i	2 - 13	In vitro	

Table 2: Selectivity of **D-erythro-MAPP** for Alkaline vs. Acid Ceramidase

Enzyme	IC ₅₀ (μM)	Reference
Alkaline Ceramidase	1 - 5	
Acid Ceramidase	>500	

Signaling Pathways and Mechanism of Action

Alkaline ceramidases are key enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. By inhibiting alkaline ceramidase, **D-erythro-MAPP** disrupts this pathway, leading to an increase in intracellular ceramide levels. Ceramide itself is a bioactive lipid that can initiate signaling cascades leading to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis.



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Caption: D-erythro-MAPP inhibits alkaline ceramidase, increasing ceramide and reducing S1P.

Experimental Protocols

The following are detailed protocols for key experiments involving **D-erythro-MAPP**, based on methodologies described in the literature.

Cell Culture of HL-60 Cells

HL-60 human promyelocytic leukemia cells are a common model for studying the effects of **D-erythro-MAPP**.

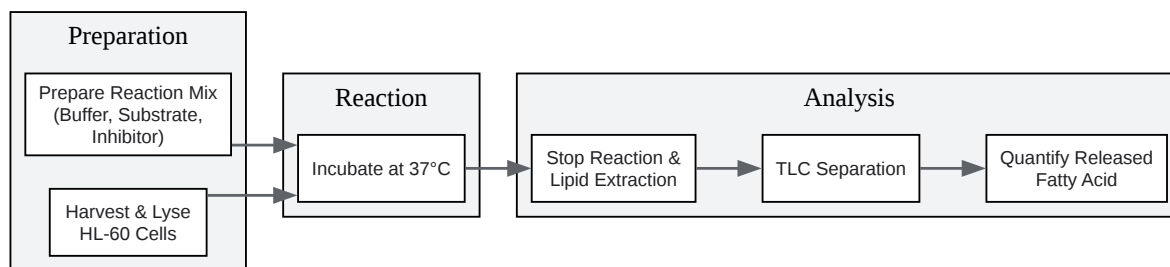
- Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
- Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture: Maintain cell density between 0.2×10^6 and 2×10^6 cells/mL. To passage, centrifuge the cell suspension at approximately 200 x g for 10 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium to a density of 1×10^5 cells/mL.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from methods used to assess the direct inhibitory effect of **D-erythro-MAPP** on ceramidase activity in cell lysates.

- Preparation of Cell Homogenates:
 - Harvest HL-60 cells by centrifugation (500 x g, 5 minutes, 4°C).
 - Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
 - Resuspend the pellet in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
 - Homogenize the cells using a Dounce homogenizer or sonication on ice.
 - Determine the protein concentration of the homogenate using a standard method like the BCA assay.
- Enzyme Reaction:

- Prepare a reaction mixture in a microcentrifuge tube containing:
 - CHES buffer (pH 9.0)
 - Tritium-labeled C₁₆-ceramide as substrate (final concentration ~50 μM)
 - Cell homogenate (containing a specified amount of protein, e.g., 50-100 μg)
 - Varying concentrations of **D-erythro-MAPP** or vehicle (DMSO)
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Extraction and Analysis of Radiolabeled Fatty Acid:
 - Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
 - Vortex and centrifuge to separate the phases.
 - Collect the organic (lower) phase containing the lipids.
 - Dry the organic phase under a stream of nitrogen.
 - Resuspend the lipid extract in a small volume of chloroform/methanol.
 - Separate the released radiolabeled fatty acid from the unreacted ceramide substrate using thin-layer chromatography (TLC). A common solvent system for this separation is chloroform/methanol/25% ammonia (90:20:0.5, v/v/v).
 - Visualize the spots (e.g., using iodine vapor or by comparison with standards) and scrape the silica corresponding to the fatty acid.
 - Quantify the radioactivity in the scraped silica using liquid scintillation counting.
 - Calculate the percentage of inhibition at each **D-erythro-MAPP** concentration relative to the vehicle control to determine the IC₅₀ value.



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Caption: Workflow for the in vitro alkaline ceramidase inhibition assay.

Measurement of Endogenous Ceramide Levels in Cells

This protocol outlines the steps to measure the accumulation of endogenous ceramide in cells treated with **D-erythro-MAPP**.

- Cell Treatment:
 - Culture HL-60 cells to the desired density.
 - Treat the cells with **D-erythro-MAPP** (e.g., 5 μ M) or vehicle for a specified time course (e.g., 0-24 hours).
 - Harvest the cells by centrifugation and wash with PBS.
- Lipid Extraction:
 - Perform a lipid extraction using a standard method, such as the Bligh-Dyer method (chloroform/methanol/water).
 - Collect the organic phase containing the lipids.
 - Dry the lipid extract under nitrogen.
- Quantification by HPLC-MS/MS:

- Resuspend the dried lipid extract in an appropriate solvent for injection.
- Separate the different ceramide species using high-performance liquid chromatography (HPLC), often with a C8 or C18 reversed-phase column.
- Detect and quantify the individual ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
- Normalize the ceramide levels to an internal standard and the total protein or cell number.

Conclusion

D-erythro-MAPP is a well-characterized, potent, and selective inhibitor of alkaline ceramidases. Its ability to elevate intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize **D-erythro-MAPP** in their studies of sphingolipid metabolism and its therapeutic potential.

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